![molecular formula C22H17N3O5S B251215 N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B251215.png)
N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide, also known as BF-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BF-1 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide is not yet fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. This compound has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit the replication of various viruses. Additionally, this compound has been shown to protect against oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide is its ability to exhibit multiple therapeutic effects, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may limit its application in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of interest is the exploration of the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
In conclusion, this compound is a novel compound with significant potential for the development of new drugs. Its ability to exhibit multiple therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities, makes it a promising candidate for future research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Synthesemethoden
The synthesis of N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide involves a multi-step process, which includes the reaction of 1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methoxyaniline to form the intermediate product, which is further reacted with 2-furoyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-4-methoxyphenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H17N3O5S |
---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[[5-(furan-2-carbonylamino)-2-methoxyphenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O5S/c1-28-17-9-8-14(23-20(26)18-7-4-10-29-18)12-15(17)24-22(31)25-21(27)19-11-13-5-2-3-6-16(13)30-19/h2-12H,1H3,(H,23,26)(H2,24,25,27,31) |
InChI-Schlüssel |
ZATNFHKRVAVPQV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.